molecular formula C19H17ClN2S2 B447422 N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE

N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE

Cat. No.: B447422
M. Wt: 372.9g/mol
InChI Key: ITTUCSWAJNCPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via a cyclization reaction involving a suitable dithiol reagent.

    Chlorination and Methylation: Chlorination can be achieved using thionyl chloride, while methylation can be carried out using methyl iodide in the presence of a base like potassium carbonate.

    Final Coupling Step: The final step involves coupling the intermediate with 4-methylphenylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with dihydroquinoline structures.

    Substitution: Substituted derivatives with various functional groups replacing the chloro or methyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: Possible applications in enzyme inhibition studies.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Potential use in cancer research due to its ability to interact with biological targets.

Industry

    Materials Science: Use in the development of new materials with unique electronic properties.

    Polymer Chemistry:

Mechanism of Action

The mechanism of action of N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The dithiolo ring and quinoline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-quinolin-1-ylidene)-N-(4-methylphenyl)amine: Lacks the dithiolo ring, leading to different chemical properties.

    N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-phenylamine: Lacks the methyl group on the phenyl ring, affecting its reactivity.

Uniqueness

The presence of both the dithiolo ring and the quinoline core, along with the specific substituents, makes N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE unique

Properties

Molecular Formula

C19H17ClN2S2

Molecular Weight

372.9g/mol

IUPAC Name

8-chloro-4,4-dimethyl-N-(4-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C19H17ClN2S2/c1-11-4-7-13(8-5-11)21-18-16-14-10-12(20)6-9-15(14)22-19(2,3)17(16)23-24-18/h4-10,22H,1-3H3

InChI Key

ITTUCSWAJNCPTE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)Cl)(C)C)SS2

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)Cl)(C)C)SS2

Origin of Product

United States

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